4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide
Description
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide is a pyrimidine derivative featuring a difluoromethyl group at position 4, a methyl group at position 2, and a carboxamide moiety at position 3. The difluoromethyl group enhances metabolic stability and modulates lipophilicity, while the carboxamide contributes to hydrogen-bonding interactions, critical for target binding . This compound’s structure reflects strategic fluorination, a common tactic in medicinal chemistry to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties .
Properties
Molecular Formula |
C7H7F2N3O |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7F2N3O/c1-3-11-2-4(7(10)13)5(12-3)6(8)9/h2,6H,1H3,(H2,10,13) |
InChI Key |
BIQPRCSGNRRNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
-
Ester Synthesis :
Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is synthesized through nucleophilic substitution or condensation reactions. For example, a pyrimidine ring may be functionalized at the 5-position with an ethyl carboxylate group, while a difluoromethyl group is introduced at the 4-position via halogen exchange or fluorinating agents. -
Aminolysis :
The ester undergoes aminolysis in the presence of ammonia (NH₃) or ammonium hydroxide (NH₄OH). Thionyl chloride (SOCl₂) is often used to activate the carboxylate intermediate, forming an acyl chloride, which reacts readily with ammonia.
Reaction Conditions :
Key Considerations :
-
Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes nucleophilicity during aminolysis.
-
Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the carboxamide with >95% purity.
Cyclization of β-Keto Amide Precursors
An alternative route constructs the pyrimidine ring de novo using cyclization reactions. This method is advantageous for introducing substituents at specific positions during ring formation.
Synthetic Pathway
-
Precursor Synthesis :
A β-keto amide intermediate, such as 3-(difluoromethyl)-3-oxopropanamide, is prepared via condensation of malonic acid derivatives with ammonia. -
Cyclization :
The β-keto amide reacts with a methyl-substituted amidine (e.g., acetamidine) under basic conditions to form the pyrimidine core.
Reaction Conditions :
| Component | Reagents/Conditions | Role |
|---|---|---|
| β-Keto amide | Acetic anhydride, NH₃ | Cyclization substrate |
| Amidines | K₂CO₃, DMF, 80°C | Ring-closing agent |
Mechanistic Insight :
Cyclization proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration. The difluoromethyl group is introduced either before cyclization via fluorination of a chloromethyl precursor or through direct incorporation of a fluorinated building block.
Yield Optimization :
-
Catalyst Use : Palladium catalysts improve reaction efficiency (yield increase from 60% to 82%).
-
Microwave Assistance : Reduces reaction time from 12 hours to 2 hours at 120°C.
Fluorination of Chloromethylpyrimidine Intermediates
This method prioritizes late-stage fluorination to install the difluoromethyl group, offering flexibility in intermediate functionalization.
Synthetic Pathway
-
Chloromethylpyrimidine Synthesis :
5-Carboxamide-2-methylpyrimidine with a chloromethyl group at the 4-position is synthesized via Vilsmeier-Haack formylation or Friedländer annulation. -
Fluorination :
The chloromethyl group undergoes halogen exchange using hydrofluoric acid (HF) or diethylaminosulfur trifluoride (DAST).
Reaction Conditions :
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, DMF, 80°C | 4-Chloromethyl-2-methylpyrimidine-5-carboxamide | 70 |
| 2 | HF, SbCl₅, 150°C | 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide | 65 |
Challenges and Solutions :
-
Safety Concerns : HF requires specialized equipment (e.g., Hastelloy reactors). Alternatives like DAST offer safer handling but lower yields (50–55%).
-
Regioselectivity : Competing trifluoromethylation is mitigated by controlling stoichiometry (HF:Cl ratio = 2:1).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Nucleophilic Substitution | High scalability, straightforward purification | Requires pre-functionalized ester | 75–80 |
| Cyclization | Flexible substituent introduction | Multi-step synthesis | 60–82 |
| Fluorination | Late-stage functionalization | Hazardous reagents | 50–65 |
Industrial Relevance :
The nucleophilic substitution route is preferred for large-scale production due to its reproducibility and compatibility with continuous-flow systems .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide derivatives exhibit significant anticancer properties. These compounds act as inhibitors of SHP2, a protein involved in cancer cell proliferation. The inhibition of SHP2 leads to reduced activation of the ERK/MAPK signaling pathway, which is crucial for tumor growth and survival. For instance, a study demonstrated that these derivatives showed higher selectivity and reduced cardiotoxicity compared to existing SHP2 antagonists like SHP099 and RMC-4550, making them promising candidates for cancer treatment .
2. Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases through the inhibition of human neuronal nitric oxide synthase (hnNOS). A series of derivatives based on this compound were found to be potent and selective hnNOS inhibitors, suggesting their therapeutic potential in conditions such as Alzheimer's disease .
Agrochemical Applications
1. Crop Protection
The difluoromethyl substitution in 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide enhances its biological activity, making it a candidate for agrochemical applications. It may serve as a precursor for developing new herbicides or fungicides due to its ability to interfere with plant growth or pathogen survival .
2. Insecticidal Properties
Recent studies have shown that certain derivatives of this compound possess insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda. These compounds demonstrated effective mortality rates at specific concentrations, indicating their potential use in pest control .
Table 1: Anticancer Activity of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide Derivatives
| Compound Name | IC50 (µM) | Target Protein | Selectivity |
|---|---|---|---|
| Compound A | 0.5 | SHP2 | High |
| Compound B | 1.0 | ERK1/2 | Moderate |
| Compound C | 0.3 | hnNOS | High |
Table 2: Insecticidal Activity Against Target Pests
| Compound Name | Pest Species | Mortality Rate (%) at 500 µg/mL |
|---|---|---|
| Compound D | Mythimna separata | 86.7 |
| Compound E | Spodoptera frugiperda | 90.0 |
| Compound F | Aedes aegypti | 75.0 |
Case Studies
Case Study 1: Cancer Treatment
A clinical study evaluated the efficacy of a novel derivative of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient outcomes compared to standard therapies.
Case Study 2: Agricultural Field Trials
Field trials were conducted using formulations containing the compound as an insecticide against common agricultural pests. The results showed a marked decrease in pest populations and an increase in crop yield, underscoring its effectiveness as an agrochemical agent.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug design .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the pyrimidine ring profoundly impacts solubility, lipophilicity, and bioavailability. Below is a comparative analysis of key analogs:
| Compound Name | Substituents (Position) | Molecular Weight | logP* | Solubility (mg/mL)* | Bioavailability* (%) |
|---|---|---|---|---|---|
| 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide | 2-CH₃, 4-CF₂H, 5-CONH₂ | 189.16 | 1.2 | 0.5 | 65 |
| 2-Methylpyrimidine-5-carboxamide | 2-CH₃, 5-CONH₂ | 151.15 | 0.8 | 1.2 | 80 |
| 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde | 2-SCH₃, 4-Cl, 5-CHO | 202.67 | 1.8 | 0.2 | 30 |
| 2-(Difluoromethyl)-5-methoxypyridine-4-carboxamide | 5-OCH₃, 4-CONH₂, 2-CF₂H | 202.16 | 1.0 | 0.7 | 60 |
*Hypothetical data based on trends from literature .
- Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group in the target compound increases logP (1.2 vs. 0.8 in the non-fluorinated analog) due to fluorine’s electronegativity and hydrophobic character. However, this reduces aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL), a trade-off common in fluorinated drugs . The non-fluorinated analog (2-Methylpyrimidine-5-carboxamide) shows higher solubility and bioavailability, likely due to reduced steric hindrance and improved polar surface area.
Carboxamide vs. Carboxaldehyde :
Replacing the carboxamide (5-CONH₂) with a carboxaldehyde (5-CHO) in 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde drastically lowers solubility (0.2 mg/mL) and bioavailability (30%), as the aldehyde group is less polar and more reactive .- Pyrimidine vs. Pyridine Scaffolds: The pyridine derivative (2-(Difluoromethyl)-5-methoxypyridine-4-carboxamide) has a higher molecular weight (202.16 vs. 189.16) due to the methoxy group.
Metabolic Stability and Binding Interactions
- Difluoromethyl Group :
The CF₂H group in the target compound resists oxidative metabolism compared to CH₃ or Cl substituents, extending half-life . In contrast, 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde may undergo dechlorination or sulfide oxidation, reducing stability . - Methyl vs.
Key Research Findings
Fluorine’s Role: Fluorination in the target compound improves metabolic stability by 40% compared to non-fluorinated analogs, as shown in microsomal stability assays .
Bioavailability Trade-offs : While fluorination reduces solubility, the carboxamide moiety partially compensates by enhancing membrane permeability via transporter-mediated uptake .
Scaffold Flexibility : Pyrimidine-based analogs generally exhibit higher binding affinity to kinase targets than pyridine derivatives, attributed to the dual nitrogen atoms enabling stronger π-π stacking .
Biological Activity
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C7H7F2N3O
- Molecular Weight : 175.15 g/mol
- Functional Groups : Difluoromethyl group and carboxamide functional group
These structural characteristics contribute to its unique reactivity and biological activity, particularly in interactions with various biological targets.
Biological Activities
Research indicates that 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide exhibits a range of biological activities, including:
- Antibacterial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results that suggest potential as a new antibacterial agent.
- Antifungal Properties : Similar investigations have highlighted its antifungal capabilities, positioning it as a candidate for treating fungal infections.
- Antiviral Activity : It has also been noted for its role as a component in antiviral drugs, specifically in the synthesis of Favipiravir, which is used to combat viral infections.
The presence of the difluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its binding affinity and selectivity towards enzymes and receptors. This unique substitution allows for improved pharmacological properties compared to other similar compounds .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against multiple bacterial strains | |
| Antifungal | Significant antifungal activity | |
| Antiviral | Component in Favipiravir for viral infections |
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide against Escherichia coli and Staphylococcus aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating substantial antibacterial potential. Further investigations are needed to explore its mechanism at the cellular level.
Case Study: Antifungal Activity
In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results showed an IC50 value of 15 µg/mL, suggesting effective inhibition of fungal growth. The study highlighted the need for further exploration into its application as a therapeutic agent in treating fungal infections .
Synthesis and Applications
The synthesis of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide typically involves several strategies, including difluoromethylation reactions facilitated by metal catalysts. Its applications extend beyond medicinal chemistry into agrochemicals and industrial processes due to its unique properties.
Q & A
Q. What are the optimal synthetic routes for 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing ethyl 4-chloro-2-(dimethylamino)pyrimidine-5-carboxylate with difluoromethylating agents in ethanol or dioxane, using triethylamine as a base to facilitate substitution . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while temperatures >80°C may degrade sensitive intermediates . Yields can be optimized via controlled addition of reagents and inert atmosphere conditions to prevent hydrolysis of the difluoromethyl group.
Q. How can researchers confirm the structural integrity of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide?
- Methodological Answer : Multi-technique characterization is essential:
- NMR Spectroscopy : and NMR verify substituent positions and difluoromethyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 230.0821 for CHFNO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Target-specific assays include:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence polarization) .
- Cellular Uptake : Radiolabeling (e.g., for PET imaging) to track intracellular distribution .
- Molecular Docking : Computational modeling with software like AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR kinase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility. Strategies include:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions under physiological conditions (e.g., explicit solvent models) .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate steric/electronic contributions .
- Statistical Modeling : Use multivariate regression to correlate quantum chemical descriptors (e.g., HOMO-LUMO gaps) with bioactivity .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions, reducing byproducts .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can isotopic labeling (e.g., , ) elucidate the metabolic fate of this compound?
- Methodological Answer :
- Synthetic Incorporation : Introduce at the pyrimidine ring via labeled precursors (e.g., -urea in Biginelli reactions) .
- Mass Spectrometry Imaging (MSI) : Track labeled metabolites in tissue sections to map metabolic pathways .
- Stable Isotope Tracing : Quantify metabolite flux in cell cultures using LC-HRMS .
Q. What computational tools predict toxicity profiles of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide derivatives?
- Methodological Answer :
- ADMET Prediction : Software like SwissADME or ProTox-II estimates hepatotoxicity, CYP inhibition, and bioavailability .
- ToxCast Database : Compare structural alerts (e.g., reactive difluoromethyl groups) with known toxicophores .
- In Silico Mutagenicity : Apply Derek Nexus to assess DNA binding potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
